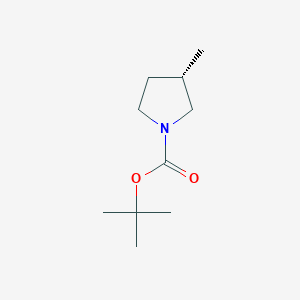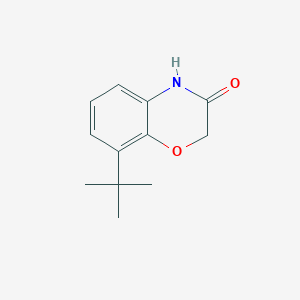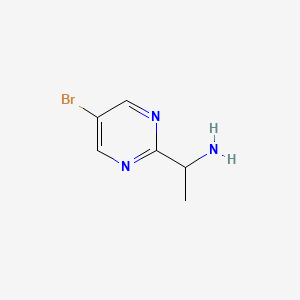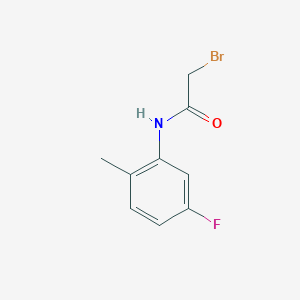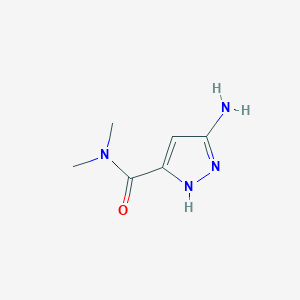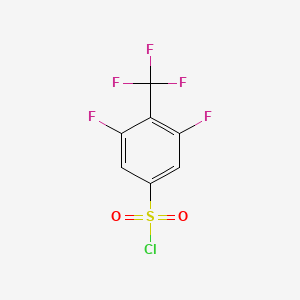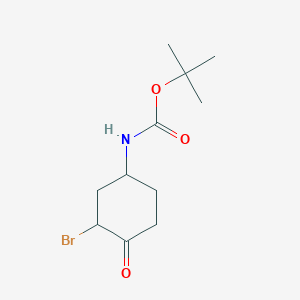
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Descripción general
Descripción
Tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate (TBC) is an organic compound with a wide range of applications in organic synthesis and scientific research. TBC is a versatile reagent that can be used for a variety of reactions and provides a number of advantages over traditional reagents.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions :
- Preparation and Reaction in Organic Synthesis : This compound is used in the preparation of other complex molecules. For instance, it has been involved in the Diels-Alder reaction, an important reaction in organic synthesis (Padwa, Brodney, & Lynch, 2003).
- Role in the Formation of Heterocycles : Studies have shown its utility in forming heterocyclic compounds, which are vital in pharmaceutical and material sciences (Brugier, Outurquin, & Paulmier, 2001).
- Catalysis in Amidation Reactions : It has been utilized in palladium-catalyzed amidation reactions, which are crucial for the formation of various organic compounds (Bhagwanth, Waterson, Adjabeng, & Hornberger, 2009).
Structural and Spectral Analysis :
- Vibrational Spectra and Molecular Structure : Research has been conducted on the vibrational spectra and molecular structure of tert-butyl carbamate derivatives, aiding in understanding their physical and chemical properties (Arslan & Demircan, 2007).
Synthesis of Medical and Biological Molecules :
- Enantioselective Synthesis : It serves as an intermediate for enantioselective synthesis, which is crucial in creating drugs with specific desired effects (Ober, Marsch, Harms, & Carell, 2004).
- Development of Potential Antimicrobial Agents : It has been involved in synthesizing azetidine derivatives, which have potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Material Science and Sensory Applications :
- Construction of Nanofibers for Sensory Materials : Research has explored its role in constructing nanofibers that can be used in detecting volatile acid vapors, demonstrating its application in material science and sensory technology (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).
Propiedades
IUPAC Name |
tert-butyl N-(3-bromo-4-oxocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h7-8H,4-6H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMQSOBDBIXCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735438 | |
| Record name | tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073632-93-5 | |
| Record name | tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

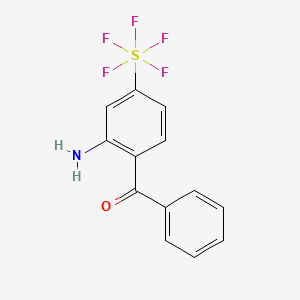

![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)

